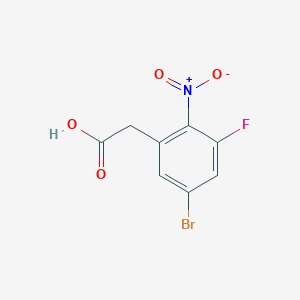

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid

Description

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative featuring three functional groups on the aromatic ring: a bromo substituent at position 5, a fluoro group at position 3, and a nitro group at position 2. The acetic acid moiety (-CH₂COOH) enhances its polarity and reactivity, making it suitable for applications in coordination chemistry, adsorption, and pharmaceutical synthesis. Its molecular formula is C₈H₅BrFNO₄, with a molecular weight of 294.48 g/mol .

Properties

IUPAC Name |

2-(5-bromo-3-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRJDNYYJGGPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors

Mode of Action

It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common in compounds with similar structures. These reactions could potentially explain the interaction of (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid with its targets.

Biochemical Pathways

It is known that compounds with similar structures can participate in various biochemical reactions, such as suzuki–miyaura coupling. This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst.

Pharmacokinetics

The compound’s molecular weight, as reported by apollo scientific ltd, is 27803, which could potentially influence its bioavailability.

Result of Action

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature, as reported by Apollo Scientific Ltd, is ambient temperature. This suggests that the compound’s stability and efficacy could be affected by changes in temperature.

Biochemical Analysis

Biochemical Properties

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and inflammatory pathways. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, thereby modulating inflammatory responses . Additionally, this compound can bind to certain receptor proteins, altering their conformation and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation . Furthermore, this compound can affect gene expression by modulating transcription factors involved in stress responses. This modulation can result in altered cellular metabolism and changes in the expression of genes related to cell survival and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can interact with nuclear receptors, influencing gene expression by altering the recruitment of coactivators and corepressors to target gene promoters.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of COX activity and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and analgesic properties without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body.

Biological Activity

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHBrFNO

- Molecular Weight : 278.03 g/mol .

- Structure : The compound features a bromo and fluoro substituent on a nitrophenylacetic acid backbone, which contributes to its reactivity and interactions with biological systems.

Target Interactions

This compound interacts with various biological targets, primarily enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis. This inhibition can lead to reduced inflammation and pain.

Biochemical Pathways

The compound participates in several biochemical pathways, including:

- Oxidative Stress Response : It modulates oxidative stress by interacting with enzymes that manage reactive oxygen species (ROS).

- Cell Signaling : It influences signaling pathways related to inflammation and apoptosis, potentially affecting cell survival and proliferation.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines by inhibiting COX activity.

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Macrophages | 10 µM | Decreased IL-6 production | |

| Fibroblasts | 5 µM | Reduced COX-2 expression |

In Vivo Studies

In animal models, the dose-dependent effects of this compound have been observed. Lower doses exhibit anti-inflammatory effects without significant toxicity, while higher doses may lead to adverse effects.

Table 2: Dose-dependent Effects in Animal Models

| Dose (mg/kg) | Effect | Toxicity Level |

|---|---|---|

| 1 | Anti-inflammatory | None |

| 10 | Analgesic | Mild |

| 50 | Significant toxicity observed | High |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is primarily metabolized in the liver through phase I and phase II biotransformation reactions. Its stability under ambient conditions allows for effective long-term storage and usage in laboratory settings.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include compounds with variations in halogenation, nitro-group positioning, or replacement of the acetic acid group. Notable examples:

Physicochemical Properties

- Acidity (pKa): The electron-withdrawing nitro (-NO₂) and halogen (Br, F) groups increase the acidity of the acetic acid moiety compared to unsubstituted phenylacetic acid (pKa ~4.5). For example, (5-fluoro-2-nitrophenyl)acetic acid has a pKa of ~2.8 due to nitro-group stabilization of the conjugate base .

- Solubility: Polar substituents improve water solubility. Bromo and nitro groups reduce solubility in nonpolar solvents compared to fluoro analogs .

- Thermal Stability : Nitro groups may lower thermal stability, while halogens (Br, F) increase resistance to oxidative degradation .

Reactivity and Functional Group Interactions

- Coordination Chemistry: The acetic acid -COOH group facilitates metal ion binding. In uranium adsorption studies, analogous compounds with -COOH showed >97% efficiency via monodentate coordination with UO₂²⁺ .

- Electrophilic Substitution : Bromo and nitro groups direct further substitutions (e.g., nitration, sulfonation) to meta and para positions, while fluorine’s inductive effects modulate reactivity .

Research Findings and Data Tables

Adsorption Performance Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.